molecular formula C18H22O3 B10766063 16alpha-Hydroxyestrone-[2,3,4-13C3]

16alpha-Hydroxyestrone-[2,3,4-13C3]

Cat. No.: B10766063
M. Wt: 286.4 g/mol
InChI Key: WPOCIZJTELRQMF-UHFFFAOYSA-N
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Description

16alpha-Hydroxyestrone-[2,3,4-13C3] is a labeled derivative of 16alpha-Hydroxyestrone, an endogenous steroidal estrogen. This compound is a major metabolite of estrone and serves as an intermediate in the biosynthesis of estriol . The labeled version, 16alpha-Hydroxyestrone-[2,3,4-13C3], is used in various scientific research applications, particularly in studies involving metabolic pathways and hormone-related research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Hydroxyestrone-[2,3,4-13C3] involves the incorporation of carbon-13 isotopes at specific positions in the molecule. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with estrone, which is commercially available.

    Isotope Labeling: The carbon-13 isotopes are introduced at the 2, 3, and 4 positions of the estrone molecule through a series of chemical reactions.

    Hydroxylation: The hydroxyl group is introduced at the 16alpha position using specific reagents and conditions to yield 16alpha-Hydroxyestrone-[2,3,4-13C3].

Industrial Production Methods

Industrial production of 16alpha-Hydroxyestrone-[2,3,4-13C3] follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of estrone are subjected to isotope labeling and hydroxylation reactions.

    Purification: The product is purified using techniques such as chromatography to achieve high purity levels.

    Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.

Chemical Reactions Analysis

Types of Reactions

16alpha-Hydroxyestrone-[2,3,4-13C3] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other estrogenic compounds.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives of 16alpha-Hydroxyestrone-[2,3,4-13C3], which are useful in different research applications.

Scientific Research Applications

16alpha-Hydroxyestrone-[2,3,4-13C3] is widely used in scientific research, including:

    Chemistry: It is used to study metabolic pathways and the synthesis of estrogenic compounds.

    Biology: The compound helps in understanding hormone regulation and estrogen receptor interactions.

    Medicine: It is used in research related to hormone replacement therapy and breast cancer.

    Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

16alpha-Hydroxyestrone-[2,3,4-13C3] exerts its effects by binding to estrogen receptors. The binding is covalent and irreversible, which differentiates it from other estrogens . This binding activates various molecular pathways involved in estrogenic activity, including gene expression and cellular proliferation. The compound’s unique binding properties make it a valuable tool in studying estrogen receptor dynamics and hormone-related diseases.

Comparison with Similar Compounds

Similar Compounds

    Estrone: A precursor to 16alpha-Hydroxyestrone, with similar estrogenic properties.

    Estriol: Another metabolite of estrone, with different binding affinities and biological effects.

    Estradiol: The most potent estrogen, with higher binding affinity to estrogen receptors.

Uniqueness

16alpha-Hydroxyestrone-[2,3,4-13C3] is unique due to its specific isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Its covalent and irreversible binding to estrogen receptors also sets it apart from other estrogens, providing unique insights into estrogen receptor interactions and hormone-related research.

Properties

IUPAC Name

3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCIZJTELRQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862210
Record name 3,16-Dihydroxyestra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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